2-Isocyanato-1-methoxy-3-methylbenzene
Overview
Description
2-Isocyanato-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is also known as 3-methyl-4-methoxyphenyl isocyanate. This compound is part of the isocyanate family, which is characterized by the presence of the isocyanate group (-N=C=O). Isocyanates are widely used in the production of polyurethanes and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-1-methoxy-3-methylbenzene typically involves the reaction of 3-methyl-4-methoxyaniline with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:
Amination: 3-methyl-4-methoxyaniline is prepared by the nitration of 3-methyl-4-methoxybenzene followed by reduction.
Isocyanation: The aniline derivative is then reacted with phosgene to form the isocyanate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to handle the toxic reagents safely and efficiently. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-1-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to accelerate the reactions, such as tertiary amines or organometallic compounds.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Isocyanato-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Isocyanato-1-methoxy-3-methylbenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical processes, such as the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
3-Isocyanatobenzoyl chloride: Another aryl isocyanate with similar reactivity.
3-Chloro-4-methylphenyl isocyanate: Contains a chloro substituent, which affects its reactivity and applications.
2,6-Diisocyanato-1-methylbenzene: Contains two isocyanate groups, making it more reactive and suitable for different applications.
Uniqueness
2-Isocyanato-1-methoxy-3-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the aromatic ring. These substituents influence the compound’s reactivity and its suitability for specific applications, such as in the synthesis of specialized polymers and pharmaceuticals.
Properties
IUPAC Name |
2-isocyanato-1-methoxy-3-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-4-3-5-8(12-2)9(7)10-6-11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWZRDBUYGLZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666732 | |
Record name | 2-Isocyanato-1-methoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720678-32-0 | |
Record name | 2-Isocyanato-1-methoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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